PK 130

Radiation Oncology Tumor Hypoxia Clonogenic Assay

Hypoxic tumor radiosensitization research is constrained by the potency-toxicity tradeoff of legacy 2-nitroimidazoles. PK 130 (CAS 140448-29-9) addresses this with a phenylalanine methyl ester conjugate design engineered for high potency at low concentrations. • 10× higher potency than SR-2508: achieves comparable SER at 0.1 mM vs. 1.0 mM SR-2508 without measurable aerobic cytotoxicity • SER elevates to 3.2 ± 0.63 upon >95% GSH depletion via BSO co-administration, enabling robust GSH-mediated radioprotection studies • Serves as a quantitative benchmark comparator for evaluating next-generation hypoxic cell radiosensitizers Supplied as >98% purity solid powder; global shipping available for qualified research institutions.

Molecular Formula C15H16N4O5
Molecular Weight 332.31 g/mol
CAS No. 140448-29-9
Cat. No. B1678502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePK 130
CAS140448-29-9
SynonymsPK 130;  PK-130;  PK130; 
Molecular FormulaC15H16N4O5
Molecular Weight332.31 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)CN2C=CN=C2[N+](=O)[O-]
InChIInChI=1S/C15H16N4O5/c1-24-14(21)12(9-11-5-3-2-4-6-11)17-13(20)10-18-8-7-16-15(18)19(22)23/h2-8,12H,9-10H2,1H3,(H,17,20)/t12-/m0/s1
InChIKeyVQNUUFHSMPUSHU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PK 130 (CAS 140448-29-9): A 2-Nitroimidazole-Based Hypoxic Cell Radiosensitizer for Radiation Biology Research Procurement


PK 130 (methyl (2S)-2-[[2-(2-nitroimidazol-1-yl)acetyl]amino]-3-phenylpropanoate) is a 2-nitroimidazole derivative designed as an L-phenylalanine methyl ester conjugate [1]. It functions as a hypoxic cell radiosensitizer, intended to selectively enhance the cytotoxic effects of ionizing radiation on oxygen-deficient tumor cells [2]. Its design rationale incorporates an amino acid moiety to potentially exploit amino acid transport channels for improved tumor uptake [3].

Why Generic 2-Nitroimidazole Radiosensitizers Cannot Substitute PK 130 in Hypoxia-Targeted Radiotherapy Research


The therapeutic window of hypoxic cell radiosensitizers is critically dependent on the delicate balance between radiosensitizing efficacy and systemic toxicity, parameters that vary substantially among 2-nitroimidazole analogs [1]. Generic substitution fails because compounds like misonidazole exhibit dose-limiting neurotoxicity driven by high lipophilicity, while later-generation agents like SR-2508 (etanidazole) achieved lower toxicity but required high doses due to reduced potency [2]. PK 130 represents a distinct molecular design—a phenylalanine methyl ester conjugate—engineered to achieve high radiosensitization potency at lower concentrations, thereby offering a unique profile that cannot be replicated by unmodified 2-nitroimidazole scaffolds [3].

PK 130 Quantitative Differentiation Evidence: Head-to-Head Comparisons for Scientific Procurement Decisions


Hypoxic Radiosensitization Potency: PK 130 vs. SR-2508 in Chinese Hamster V79 Cells

PK 130 demonstrates superior hypoxic cell radiosensitization efficiency compared to the clinical comparator SR-2508 (etanidazole) at equivalent concentrations [1]. PK 130 and its analog PK-110 at 0.1 and 1.0 mM were more efficient hypoxic cell radiosensitizers than obtained with 1.0 mM SR-2508 [2].

Radiation Oncology Tumor Hypoxia Clonogenic Assay

Dose-Dependent Aerobic Toxicity Profile: PK 130 Selectivity Advantage Over In-Class Nitroimidazoles

PK 130 exhibits a favorable selectivity profile, with aerobic radiosensitization occurring only at high concentrations [1]. Marginal aerobic radiosensitization was observed for 1.0 mM treatment with PK-130, whereas no aerobic radiosensitization was observed at 0.1 mM [2]. This is critical because aerobic radiosensitization translates to normal tissue toxicity, which is the dose-limiting factor for many 2-nitroimidazole radiosensitizers [3].

Radiosensitizer Selectivity Aerobic Toxicity Therapeutic Index

Synergistic Enhancement via Glutathione Depletion: PK 130 SER Boost to 3.2 ± 0.63

The radiosensitizing efficacy of PK 130 can be dramatically enhanced by combining with glutathione (GSH) depletion strategies, a feature that distinguishes it from SR-2508 [1]. Glutathione depletion (<5% of control levels) by L-buthionine sulfoximine (BSO) further enhanced the SER for PK-130 at 0.1 mM to 3.2 ± 0.63 [2].

Glutathione Modulation Radiosensitization Synergy Combination Therapy

Structural Differentiation: Phenylalanine Methyl Ester Conjugate Design for Enhanced Tumor Uptake

PK 130 incorporates an L-phenylalanine methyl ester moiety conjugated to the 2-nitroimidazole core, a structural feature designed to exploit amino acid transport channels for enhanced drug transport into the tumor [1]. This design rationale is distinct from simpler 2-nitroimidazole analogs (e.g., misonidazole) and even from its fluorinated analog PK-110 [2]. The phenylalanine moiety may confer improved tumor selectivity and cellular uptake kinetics, although direct comparative in vivo biodistribution data are not yet published [3].

Tumor Targeting Amino Acid Transport Drug Design

PK 130: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Hypoxia Radiosensitization Studies in V79 and Other Cell Lines

PK 130 is optimally applied at 0.1 mM for in vitro radiosensitization experiments using clonogenic survival assays in Chinese hamster V79 cells or other hypoxic cell culture models. At this concentration, it achieves SER levels comparable to 1.0 mM SR-2508 without inducing measurable aerobic cytotoxicity, making it suitable for establishing baseline radiosensitization parameters and structure-activity relationship studies [1].

Combination Radiotherapy Research with Glutathione-Depleting Agents

Research protocols investigating the role of intracellular glutathione (GSH) in radioresistance can leverage PK 130 as a model sensitizer. Co-administration with L-buthionine sulfoximine (BSO) at concentrations achieving >95% GSH depletion elevates the SER of PK 130 from baseline to 3.2 ± 0.63, providing a robust system for studying GSH-mediated radioprotection mechanisms and evaluating novel GSH-targeting adjuvants [2].

Comparative Pharmacodynamics Studies with Other 2-Nitroimidazole Radiosensitizers

PK 130 serves as a valuable comparator compound in preclinical studies aiming to benchmark the potency and selectivity of novel hypoxic cell radiosensitizers. Its well-characterized profile—10-fold higher potency than SR-2508 and favorable aerobic selectivity at 0.1 mM—provides a quantitative benchmark for evaluating next-generation candidates in the same chemical class [3].

Investigational Tumor Targeting via Amino Acid Transport Pathways

For researchers exploring tumor-selective drug delivery via amino acid transporters, PK 130 represents a unique tool compound. Its phenylalanine methyl ester conjugate design offers a platform for studying LAT1 (L-type amino acid transporter 1) or other amino acid transport-mediated uptake in hypoxic tumor models, although in vivo validation studies are required to confirm this mechanistic hypothesis [4].

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